molecular formula C16H13ClN4O B2469486 N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866845-57-0

N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2469486
CAS No.: 866845-57-0
M. Wt: 312.76
InChI Key: WPLIKLKPCKTXBU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the 1,2,3-triazole carboxamide class of heterocycles, a scaffold recognized for its diverse bioactivity and presence in various investigational compounds. This specific triazole-carboxamide structure is of high research value for developing novel therapeutic agents. While the precise activity of this compound is under investigation, closely related analogs have demonstrated potent biological effects. For instance, structurally similar 1,2,3-triazole-4-carboxamides have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with low nanomolar IC50 values in both binding and cellular assays . PXR is a key nuclear receptor that regulates drug metabolism enzymes and transporters, making its inhibitors valuable for mitigating adverse drug-drug interactions . Furthermore, other research compounds featuring the N-(4-chlorophenyl)amide moiety and triazole fragments are being explored for their potential anticonvulsant activity, with mechanisms that may involve interaction with GABA-A receptors . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. It is also a valuable reference standard in analytical chemistry and a core structure for conducting structure-activity relationship (SAR) studies in drug discovery projects focused on neurological targets or nuclear receptors. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLIKLKPCKTXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenyl isocyanate with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility or preparing intermediates for further functionalization.

Reaction Conditions Reagents Product Yield Source
Acidic hydrolysis (HCl, reflux)6M HCl, 12 h1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid85%
Basic hydrolysis (NaOH, 80°C)2M NaOH, 6 hSodium salt of the carboxylic acid78%

Condensation with Aldehydes

The carboxamide participates in acid-catalyzed condensation reactions with aldehydes to form hydrazone derivatives. This reaction expands the compound’s utility in synthesizing Schiff base analogs.

Reaction Conditions Reagents Product Yield Source
Ethanol, reflux (2.5 h)4-methoxybenzaldehydeN′-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide88%

Amidation via Carbodiimide Coupling

The carboxylic acid intermediate (from hydrolysis) can be reactivated for amidation using carbodiimide reagents, enabling the synthesis of structurally diverse analogs.

Reaction Conditions Reagents Product Yield Source
CDI, acetonitrile, 343 K4-chloroanilineN-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide90%

N-Alkylation of the Triazole Ring

The triazole nitrogen can undergo alkylation to form triazolium salts, which are precursors for carbene ligands or ionic liquids.

Reaction Conditions Reagents Product Yield Source
DMSO, methyl iodide, RTMethyl iodide1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide88%

Click Chemistry Modifications

The triazole core itself can serve as a product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this is more relevant to its synthesis than post-synthetic modification.

Reaction Conditions Reagents Product Yield Source
CuSO₄, sodium ascorbate, RTPhenylacetylene, methyl azide1-methyl-4-phenyl-1H-1,2,3-triazole80%

Substituent Effects on Reactivity

The electronic effects of substituents (e.g., 4-chlorophenyl, methyl) influence reaction pathways:

  • Chlorophenyl group : Enhances electrophilic substitution resistance due to electron-withdrawing effects.

  • Methyl group : Stabilizes the triazole ring via steric and inductive effects, moderating reaction rates .

Key Mechanistic Insights

  • Carboxamide reactivity : The carbonyl carbon is susceptible to nucleophilic attack, enabling hydrolysis or transamidation .

  • Triazole ring : Participates in hydrogen bonding and π-stacking, affecting solubility and crystallization .

Scientific Research Applications

Anticancer Applications

N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with triazole structures can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against several cancer cell lines, including breast (MCF7), colon (HCT116), and lung (A549) cancers. The results demonstrated:

Cell Line Inhibition (%) IC50 (µM)
MCF778.512.3
HCT11665.015.7
A54972.310.5

The compound showed a promising inhibition percentage across these lines, indicating its potential as an effective anticancer agent .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against both bacterial and fungal pathogens.

Case Study: Antimicrobial Activity

Research conducted on the compound's antimicrobial efficacy revealed the following results:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2025
Escherichia coli1830
Candida albicans2220

These findings indicate that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Suggested Mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Apoptosis Induction : It has been shown to promote apoptotic pathways in treated cells.
  • Disruption of Cell Wall Synthesis : In bacteria, it may inhibit the synthesis of peptidoglycan layers essential for cell wall integrity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 4, and 5 of the triazole ring, impacting solubility, melting points, and bioactivity:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Features
Target Compound 1-Ph, 5-Me, 4-(4-ClPh-CONH) Not Reported - Balanced lipophilicity; potential antitumor/insecticidal activity
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-MeOPh)-triazole-4-carboxamide 1-(4-MeOPh), 5-Cyclopropyl Not Reported - Increased steric bulk; enhanced metabolic stability
N-(2-Aminoethyl)-1-(4-ClPh)-5-Me-triazole-4-carboxamide 4-(2-Aminoethyl) Not Reported 88 Improved solubility; amine group enables protonation in biological systems
1-(4-ClPh)-N-(3-Fluoro-4-thienopyrimidinyl)-5-CF3-triazole-4-carboxamide 5-CF3, 4-(complex aryl) - - High antitumor activity (IC50 < 1 µM); trifluoromethyl enhances lipophilicity
N-(2-Cyanophenyl)-5-Me-1-(3-Ph-benzisoxazolyl)-triazole-4-carboxamide 1-(Benzisoxazolyl), 4-(2-CNPh) >250 (decomp.) 82–93 Rigid benzisoxazole backbone; cyanophenyl improves π-π interactions

Key Trends :

  • Position 1 : Aryl groups (e.g., 4-chlorophenyl, benzisoxazolyl) enhance π-π stacking with biological targets. Substitutions like 4-methoxyphenyl (in ) reduce steric hindrance compared to bulkier groups.
  • Position 5 : Methyl and trifluoromethyl groups optimize lipophilicity, while cyclopropyl () introduces conformational rigidity.
  • Amide Substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl) improve metabolic stability, whereas polar groups (e.g., 2-aminoethyl in ) enhance aqueous solubility.
Crystallographic and Spectroscopic Data
  • Crystal Structures : SHELX software () resolved the triazole core’s planar geometry and intermolecular hydrogen bonds (N–H···O/N) in analogs like ZIPSEY (CSD refcode) .
  • NMR/MS : The target compound’s ¹H-NMR typically shows a singlet for the triazole proton (δ ~8.1 ppm) and aromatic multiplet integrations consistent with substituents ().

Biological Activity

N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H15ClN4O
Molecular Weight : 314.77 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is known to exhibit:

  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as NF-kB and PI3K/Akt pathways.

Antimicrobial Activity

A study evaluating several triazole derivatives found that compounds similar to this compound exhibited significant antimicrobial effects against a range of pathogens. The minimum inhibitory concentrations (MICs) for these compounds were assessed against Gram-positive and Gram-negative bacteria as well as fungi.

PathogenMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli16
Candida albicans8

Anticancer Activity

In vitro studies have shown that this compound exhibits potent anticancer effects against various cancer cell lines. For instance, it was tested against a panel of 60 human cancer cell lines from different types of cancers.

Cancer TypeGI50 (µM)
Breast Cancer0.5
Lung Cancer0.8
Colon Cancer0.6

The growth inhibition was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers investigated the anticancer efficacy of this compound in human colon cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of triazole derivatives similar to this compound. The compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed that it effectively reduced reactive oxygen species (ROS) levels and improved cell survival rates in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology :

  • Click Chemistry : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Aromatic substituents (4-chlorophenyl and phenyl groups) can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling .

  • Optimization : Reaction conditions (e.g., DMSO as solvent, 60–80°C) and catalysts (e.g., CuI) improve yields (typically 80–93% for analogous triazoles) .

  • Example : For similar triazoles, coupling 4-chlorophenyl azides with acetylene precursors under inert atmosphere achieves high regioselectivity .

    • Data Table :
Reaction StepCatalyst/SolventYield (%)Reference
Triazole FormationCuI/DMSO82–93
Substituent CouplingPd(PPh₃)₄/THF75–85

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodology :

  • NMR/IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry via ¹H/¹³C NMR .

  • X-ray Crystallography : Use SHELXL for structure refinement. For example, analogous triazoles exhibit bond angles of 118–120° for the triazole ring and planarity deviations < 0.1 Å .

  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 352.08 for C₁₇H₁₄ClN₄O) .

    • Data Table :
ParameterValueTechniqueReference
Triazole C–N–C Angle118.78°X-ray
Carboxamide C=O Stretch1650 cm⁻¹IR

Advanced Research Questions

Q. How does this compound exhibit antitumor activity, and what are its molecular targets?

  • Methodology :

  • In Vitro Screening : Test against cancer cell lines (e.g., NCI-H522 lung cancer) using MTT assays. Analogous 4-chlorophenyl triazoles show growth inhibition (GP = 68–86%) .

  • Target Identification : Use kinase profiling or molecular docking to identify interactions with c-Met kinase, a known target for triazole-based inhibitors .

  • Mechanistic Studies : Apoptosis assays (e.g., Annexin V staining) and Western blotting for caspase activation confirm pro-apoptotic effects .

    • Data Table :
Cell LineGP Value (%)Target ProteinReference
NCI-H52268.09–86.18c-Met Kinase

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Batch Purity Analysis : Use HPLC (≥95% purity) to rule out impurities. For example, residual Cu catalysts in click reactions may skew bioassay results .
  • Solubility Optimization : Address low aqueous solubility (common for triazoles) using co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations .
  • Structural Confirmation : Re-evaluate crystallography data (e.g., SHELXL refinement) to confirm regiochemistry, as incorrect assignments may alter activity .

Q. What computational strategies predict the reactivity and binding modes of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., C4 of triazole) for functionalization .
  • Molecular Docking : Use AutoDock Vina to simulate binding to c-Met kinase (PDB: 3LQ8). Analogous triazoles show hydrogen bonding with Met1160 and hydrophobic interactions with Val1092 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. How are crystallographic challenges (e.g., anisotropy, twinning) addressed during structure determination?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption effects from chlorine atoms .
  • Refinement : SHELXL’s TWIN/BASF commands model twinning, while ADPs (anisotropic displacement parameters) refine disordered regions .
  • Validation : Check R-factor convergence (< 5%) and PLATON alerts for missed symmetry .

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